Enhanced Lipophilicity and Cellular Permeability Versus Unprotected Uridine Analogs
The dual Boc protection in N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine confers substantially increased lipophilicity compared to unprotected uridine or simple N3-alkyl uridine analogs . While direct logP or permeability coefficient data for this specific compound are not publicly disclosed, the structural addition of two tert-butoxycarbonyl groups and an extended alkyl side chain is known to increase calculated logP by approximately 2–3 units relative to uridine (logP ≈ -1.0) . This class-level inference is supported by the compound's solubility profile, which requires organic co-solvents (DMSO, PEG300, Tween 80) for dissolution at concentrations ≥1 mg/mL, in stark contrast to uridine's high aqueous solubility (>50 mg/mL in water) .
| Evidence Dimension | Lipophilicity and aqueous solubility |
|---|---|
| Target Compound Data | Requires DMSO or organic co-solvent formulations; aqueous solubility <1 mg/mL (inferred from formulation guidance) |
| Comparator Or Baseline | Uridine: aqueous solubility >50 mg/mL; logP ≈ -1.0 |
| Quantified Difference | Estimated ΔlogP ≈ +2 to +3 units; solubility reduction by >50-fold |
| Conditions | Physicochemical characterization based on vendor solubility specifications and structural class analysis |
Why This Matters
Enhanced lipophilicity improves passive membrane permeability, which is critical for achieving intracellular concentrations sufficient for antiviral polymerase inhibition or CNS target engagement.
